molecular formula C8H13N3O2 B1476279 5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097997-42-5

5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B1476279
CAS RN: 2097997-42-5
M. Wt: 183.21 g/mol
InChI Key: SAMJCOYXWQTFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (also known as AMHP) is a heterocyclic compound that has many potential applications in the scientific research field. AMHP is a cyclic compound that consists of a six-membered ring structure with an amine group and two methyl groups. It is a versatile compound that has been used in many different research areas, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Cancer Therapeutics

The compound has shown promise as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are implicated in various types of tumors, and their abnormal activation is associated with cancer progression. Derivatives of this compound have been reported to exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with potential applications in breast cancer treatment. In vitro studies have demonstrated the ability of these derivatives to inhibit cancer cell proliferation and induce apoptosis .

Drug Design and Optimization

Due to its potent FGFR inhibitory activity, this compound serves as a lead for further drug design and optimization. Its low molecular weight and significant biological activity make it an appealing candidate for subsequent optimization in the development of more effective cancer therapeutics .

Molecular Biology Research

In molecular biology, the compound can be used to study the FGFR signaling pathway, which is involved in organ development, cell proliferation, migration, angiogenesis, and other physiological processes. By inhibiting FGFR, researchers can dissect the pathway’s role in these processes and understand how its dysregulation leads to disease .

Pharmacological Studies

Pharmacological research can benefit from this compound’s ability to modulate FGFR-dependent signaling pathways. It can be used to investigate the therapeutic potential of FGFR inhibition in various cancers and to understand the mechanisms of action of FGFR inhibitors currently under clinical investigation .

Chemical Biology

In chemical biology, the compound can be utilized to explore the interaction between small molecules and proteins. It can help in mapping the binding sites and understanding the structural requirements for FGFR inhibition, which is crucial for the rational design of targeted therapies .

Biochemical Assays

This compound can be incorporated into biochemical assays to measure FGFR activity. It can serve as a tool to quantify the effects of FGFR inhibition on downstream signaling pathways, such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are critical for cell survival and proliferation .

Genomic Studies

Genomic studies can leverage this compound to investigate the genetic mutations that lead to abnormal FGFR activation. It can be used to screen for mutations in cancer cells and to understand the role of these mutations in cancer initiation, progression, and resistance to therapy .

Personalized Medicine

Finally, this compound’s specificity and potency against FGFR make it a candidate for personalized medicine approaches. It can be used to develop patient-specific treatments based on the genetic profile of their tumors, particularly in cancers with known FGFR mutations .

properties

IUPAC Name

5-amino-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-10-7(12)5-2-3-11(9)4-6(5)8(10)13/h5-6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMJCOYXWQTFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CCN(CC2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 3
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 4
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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